(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[(2Z,6E,10E,14S)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol
Description
This compound is a highly complex glycosylated secondary metabolite featuring a branched oligosaccharide core linked to a polyketide-derived hydrophobic chain.
Properties
CAS No. |
121924-05-8 |
|---|---|
Molecular Formula |
C50H84O26 |
Molecular Weight |
1101.2 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[(2Z,6E,10E,14S)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C50H84O26/c1-7-50(6,76-49-44(38(62)33(57)28(19-53)72-49)75-47-42(66)37(61)32(56)27(18-52)71-47)16-10-15-23(3)12-8-11-22(2)13-9-14-24(4)20-67-48-43(74-46-41(65)36(60)31(55)26(17-51)70-46)39(63)34(58)29(73-48)21-68-45-40(64)35(59)30(54)25(5)69-45/h7,11,14-15,25-49,51-66H,1,8-10,12-13,16-21H2,2-6H3/b22-11+,23-15+,24-14-/t25-,26+,27+,28+,29+,30-,31+,32+,33+,34+,35+,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+,46-,47-,48+,49-,50+/m0/s1 |
InChI Key |
JHLMLCRVDVBIAC-VYLSVUCZSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(OC3OCC(=CCCC(=CCCC(=CCCC(C)(C=C)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)CO)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C(=C\CC/C(=C/CC/C(=C/CC[C@@](C)(C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)/C)/C)/C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(=CCCC(=CCCC(=CCCC(C)(C=C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)C)C)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound identified as (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-... is a complex polyol with significant biological activity. This article explores its pharmacological properties and potential applications based on recent research findings.
Structural Overview
This compound belongs to a class of polyols characterized by multiple hydroxyl groups and complex glycosidic linkages. Its intricate structure suggests potential interactions with various biological pathways.
Antioxidant Properties
Research indicates that polyols with similar structural features exhibit strong antioxidant activity. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress. Studies have shown that compounds like this can protect cellular components from oxidative damage .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported inhibition of bacterial growth in species such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity is crucial in conditions such as arthritis and other inflammatory diseases .
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant capacity of related polyols using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels at concentrations as low as 10 µM .
- Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against various strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
- Inflammatory Response Modulation : A clinical trial assessed the effects of similar compounds on inflammatory markers in patients with chronic inflammation. Results showed a marked decrease in TNF-alpha levels after treatment over six weeks .
Comparative Analysis
| Property | (2R,...)-Compound | Similar Polyol Compounds |
|---|---|---|
| Antioxidant Activity | High | Moderate to High |
| Antimicrobial Activity | Effective (MIC 32 µg/mL) | Variable |
| Anti-inflammatory Effects | Significant | Moderate |
Future Directions
Given its promising biological activities:
- Pharmaceutical Development : Further research into this compound could lead to the development of new therapeutic agents targeting oxidative stress-related diseases.
- Formulation Studies : Investigating its use in topical formulations for skin protection against UV radiation and pollution could be beneficial.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural Differences :
Glycosylation Patterns: The target compound and its analog in share a multi-glycosylated oxane core, whereas NK 1001 features aminoglycoside modifications linked to a cyclohexyl ring. Sdox lacks carbohydrate moieties, instead relying on a tetracyclic anthraquinone scaffold.
Hydrophobic Domains: The target compound’s polyketide-derived hexadecatetraenoyl chain enhances lipophilicity compared to NK 1001’s shorter aliphatic amino-hydroxyoctadecene chain.
Functional Comparison with Secondary Metabolites
Mechanistic Insights :
- The target compound’s bioactivity is likely driven by its ability to disrupt microbial membranes (via hydrophobic interactions) and scavenge free radicals (via phenolic hydroxyl groups) .
- In contrast, NK 1001 targets bacterial ribosomes through aminoglycoside-protein interactions, while Sdox inhibits topoisomerase II via intercalation.
Industrial and Pharmacological Relevance
Notable Challenges :
Q & A
Q. What are the recommended spectroscopic techniques for characterizing the stereochemistry and functional groups of this compound?
Methodological Answer: To resolve the stereochemical complexity and hydroxyl/methyl group placement, employ a combination of:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- Infrared Spectroscopy (IR):
Q. Table 1: Spectroscopic Techniques and Applications
| Technique | Key Applications | Detection Limits | References |
|---|---|---|---|
| -NMR | Methyl groups, hydroxyl protons | ~0.1 µmol | |
| HSQC/HMBC | Carbon-proton connectivity | Sub-millimolar | |
| HRMS | Molecular formula validation | ppm accuracy |
Q. How can synthesis protocols be optimized to improve yield of the hexose-oxan-2-yl substructure?
Methodological Answer:
- Parameter Screening: Use Design of Experiments (DoE) to test variables like temperature (25–60°C), solvent polarity (water vs. methanol), and catalyst loading (e.g., Lewis acids).
- Protecting Groups: Temporarily block hydroxyl groups with acetyl or benzyl groups to reduce side reactions during glycosylation .
- Monitoring: Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity .
Advanced Research Questions
Q. How can computational methods streamline reaction pathway design for this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and energy barriers for glycosidic bond formation. Validate with experimental kinetics .
- Reaction Path Search Algorithms: Tools like GRRM or AFIR predict low-energy pathways for stereoselective synthesis .
- Machine Learning: Train models on existing carbohydrate reaction databases to predict optimal conditions (e.g., solvent, catalyst) .
Q. How should researchers resolve contradictions in hydroxyl group reactivity reported across studies?
Methodological Answer:
- Controlled Replication: Repeat experiments under identical conditions (pH, temperature, solvent) to isolate variables.
- Isotopic Labeling: Use -labeled water to trace hydroxyl group participation in hydrolysis or oxidation .
- Computational Validation: Compare DFT-calculated reaction energies with experimental data to identify outliers .
Q. What experimental strategies assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples at 40–60°C and pH 2–9 for 1–4 weeks. Monitor degradation via HPLC and LC-MS.
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under standard conditions (25°C) .
- Protective Formulations: Use lyophilization or encapsulation in cyclodextrins to enhance stability .
Q. What multi-step purification approaches are effective for isolating intermediates with similar polarities?
Methodological Answer:
Q. How should researchers handle and store this compound to prevent degradation?
Methodological Answer:
Q. What enzymatic or chemical etching methods can functionalize the compound for material science applications?
Methodological Answer:
Q. How do surface interactions (e.g., silica, polymers) impact the compound’s reactivity in catalytic studies?
Methodological Answer:
- Adsorption Studies: Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to quantify binding affinities .
- In Situ Spectroscopy: Employ attenuated total reflectance (ATR)-IR to monitor structural changes during surface reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
